Cas no 178249-41-7 (Orphanin FQ (1-11))

Orphanin FQ (1-11) 化学的及び物理的性質
名前と識別子
-
- Orphanin FQ (1-11)
- AKOS024457880
- (2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid
- 1-11-Orphanin FQ (pig)
- Nociceptin (1-11)
- PD079694
- 1-11-Orphanin FQ (swine);FGGFTGARKS A
- 178249-41-7
-
- インチ: 1S/C49H75N15O14/c1-27(41(70)61-34(18-12-20-54-49(52)53)43(72)62-33(17-10-11-19-50)44(73)63-36(26-65)46(75)59-28(2)48(77)78)58-38(68)25-57-47(76)40(29(3)66)64-45(74)35(22-31-15-8-5-9-16-31)60-39(69)24-55-37(67)23-56-42(71)32(51)21-30-13-6-4-7-14-30/h4-9,13-16,27-29,32-36,40,65-66H,10-12,17-26,50-51H2,1-3H3,(H,55,67)(H,56,71)(H,57,76)(H,58,68)(H,59,75)(H,60,69)(H,61,70)(H,62,72)(H,63,73)(H,64,74)(H,77,78)(H4,52,53,54)/t27-,28-,29+,32-,33-,34-,35-,36-,40-/m0/s1
- InChIKey: BBTOUBACUUPBRQ-KCKZSKPYSA-N
- ほほえんだ: O=C([C@H](CCC/N=C(\N)/N)NC([C@H](C)NC(CNC([C@H]([C@@H](C)O)NC([C@H](CC1C=CC=CC=1)NC(CNC(CNC([C@H](CC1C=CC=CC=1)N)=O)=O)=O)=O)=O)=O)=O)N[C@H](C(N[C@H](C(N[C@H](C(=O)O)C)=O)CO)=O)CCCCN
計算された属性
- せいみつぶんしりょう: 1097.56179213g/mol
- どういたいしつりょう: 1097.56179213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 17
- 水素結合受容体数: 17
- 重原子数: 78
- 回転可能化学結合数: 35
- 複雑さ: 2030
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 485
- 疎水性パラメータ計算基準値(XlogP): -6.7
Orphanin FQ (1-11) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TP1882-1 mg |
Orphanin FQ(1-11) |
178249-41-7 | 98% | 1mg |
¥ 990 | 2023-07-10 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12288-1mg |
Orphanin FQ (1-11) |
178249-41-7 | 98% | 1mg |
¥1799.00 | 2023-09-09 | |
TargetMol Chemicals | TP1882-1mg |
Orphanin FQ(1-11) |
178249-41-7 | 1mg |
¥ 990 | 2024-07-19 | ||
A2B Chem LLC | AE93263-1mg |
Orphanin FQ (1-11) |
178249-41-7 | As reported | 1mg |
$516.00 | 2024-04-20 |
Orphanin FQ (1-11) 関連文献
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
Orphanin FQ (1-11)に関する追加情報
Orphanin FQ (1-11) and CAS No. 178249-41-7: A Comprehensive Overview of Their Pharmaceutical Significance
Orphanin FQ (1-11) is a synthetic peptide derivative that has garnered significant attention in the field of pharmaceutical research due to its unique biological activities. This compound, identified by the chemical identifier CAS No. 178249-41-7, belongs to a class of neuropeptides that play a crucial role in modulating various physiological processes. The precise understanding of its mechanisms of action and therapeutic potential has made it a subject of extensive study in both academic and industrial research settings.
The peptide Orphanin FQ (1-11) is an 11-amino acid sequence that was first isolated and characterized for its ability to interact with specific receptors in the nervous system. These interactions have been found to influence a wide range of functions, including pain perception, mood regulation, and appetite control. The compound's unique structure allows it to bind to the orphanin receptor (ORL1), also known as the nociceptin receptor, which is a G-protein coupled receptor (GPCR) involved in the modulation of pain signals.
Recent advancements in neuropharmacology have highlighted the potential of Orphanin FQ (1-11) as a therapeutic agent for various neurological and psychiatric disorders. Studies have demonstrated that this peptide can attenuate pain responses by inhibiting the transmission of pain signals in the central nervous system. This mechanism has led to investigations into its use as an analgesic, particularly for conditions where traditional pain medications may be ineffective or have undesirable side effects.
In addition to its analgesic properties, Orphanin FQ (1-11) has shown promise in the treatment of mood disorders such as depression and anxiety. Preclinical studies have indicated that by modulating neurotransmitter systems, this peptide can influence emotional behavior and cognitive processes. The exact mechanisms by which it achieves this are still under investigation, but preliminary findings suggest that it may interact with serotonin and dopamine pathways, which are known to be involved in mood regulation.
The synthesis and characterization of CAS No. 178249-41-7 have been refined through advanced chemical techniques, ensuring high purity and stability for research applications. The production process involves multiple steps of peptide coupling and purification, resulting in a final product that meets stringent quality standards. These advancements have enabled researchers to conduct more detailed studies on the pharmacological properties of Orphanin FQ (1-11), leading to a better understanding of its potential therapeutic applications.
The pharmacokinetic profile of Orphanin FQ (1-11) is another area of active research. Due to its relatively short half-life, this peptide requires precise delivery methods to ensure sustained activity in vivo. Researchers are exploring various formulations, including nanoparticles and targeted delivery systems, to enhance its bioavailability and efficacy. These innovations are crucial for translating preclinical findings into effective clinical treatments.
The ethical considerations surrounding the use of synthetic peptides like Orphanin FQ (1-11) are also important. While these compounds offer significant therapeutic potential, their use must be carefully regulated to ensure safety and efficacy. Regulatory bodies such as the FDA and EMA have established guidelines for the clinical development of peptide-based drugs, which include rigorous testing for toxicity, immunogenicity, and pharmacokinetic interactions.
The future directions for research on Orphanin FQ (1-11) are multifaceted. Ongoing studies aim to elucidate its complex interactions with other biological systems and identify new therapeutic targets. Additionally, efforts are being made to develop analogs with improved pharmacological profiles, such as enhanced stability or prolonged duration of action. These endeavors hold promise for expanding the therapeutic applications of this remarkable peptide.
In conclusion, Orphanin FQ (1-11), identified by CAS No. 178249-41-7, represents a significant advancement in pharmaceutical research due to its unique biological activities and potential therapeutic applications. Its ability to modulate pain perception, mood regulation, and other physiological processes makes it a valuable candidate for treating various neurological and psychiatric disorders. With continued research and development, this compound is poised to make substantial contributions to modern medicine.
178249-41-7 (Orphanin FQ (1-11)) 関連製品
- 2639408-84-5(tert-butyl 2-5-(methylamino)-3H-imidazo4,5-bpyridin-2-ylacetate)
- 2248299-07-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[methyl(propyl)amino]propanoate)
- 2680806-14-6(benzyl N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)carbamate)
- 45874-38-2(1-Aminoquinolin-1-ium)
- 956576-72-0(6-Fluoro-1-(4-isothiocyanatophenyl)sulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline)
- 1505719-40-3(3,3,3-trifluoro-2-(pyridin-2-yl)propan-1-amine)
- 14260-95-8(Hexaethylene glycol monophenyl ether)
- 1599560-69-6(5-(5-Fluoro-2-methylphenyl)pyridine-3-carbaldehyde)
- 893750-17-9(Methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate)
- 2171615-66-8(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-1,3-thiazolidine-4-carboxylic acid)
